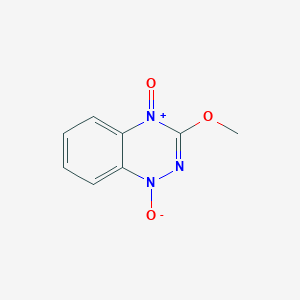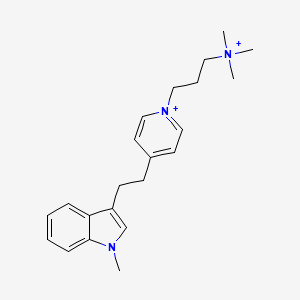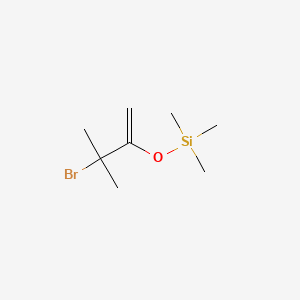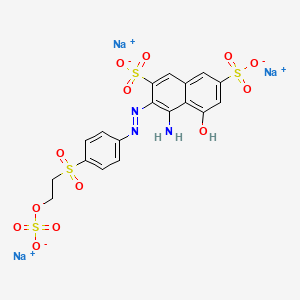
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a naphthalene ring, a cyano group, and a phenoxyphenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting with the preparation of the naphthalenyl and phenoxyphenyl intermediates. The key steps include:
Naphthalenyl Intermediate Preparation: This involves the alkylation of naphthalene with an appropriate alkyl halide under Friedel-Crafts conditions.
Phenoxyphenyl Intermediate Preparation: This involves the reaction of phenol with a halobenzene derivative under nucleophilic aromatic substitution conditions.
Coupling Reaction: The final step involves the coupling of the naphthalenyl and phenoxyphenyl intermediates with cyanoacetic acid under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides and phenoxyphenyl oxides.
Reduction: Formation of reduced naphthalene and phenoxyphenyl derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
科学研究应用
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester can be compared with similar compounds such as:
Cypermethrin: A synthetic pyrethroid insecticide with a similar ester structure.
Deltamethrin: Another synthetic pyrethroid with a similar mode of action.
Permethrin: A widely used insecticide with structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
78445-38-2 |
|---|---|
分子式 |
C27H22N2O3 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
[cyano-(3-phenoxyphenyl)methyl] N-(1-naphthalen-1-ylethyl)carbamate |
InChI |
InChI=1S/C27H22N2O3/c1-19(24-16-8-10-20-9-5-6-15-25(20)24)29-27(30)32-26(18-28)21-11-7-14-23(17-21)31-22-12-3-2-4-13-22/h2-17,19,26H,1H3,(H,29,30) |
InChI 键 |
RHCDQANCOPLNSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)






